molecular formula C12H13ClN2O2 B12519782 tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B12519782
M. Wt: 252.69 g/mol
InChI Key: JEDBJKSWGSCLRN-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic organic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-chloro-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper purification techniques to meet industrial standards.

Scientific Research Applications

Chemistry: tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel heterocyclic compounds with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of inhibitors or modulators of specific biological targets .

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the function of these targets and thereby exerting its effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

tert-butyl 3-chloropyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3

InChI Key

JEDBJKSWGSCLRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Cl

Origin of Product

United States

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